[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466088
InChI: InChI=1S/C17H23ClN2O3/c1-2-19(12-15-9-6-10-20(15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1
SMILES: CCN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13466088

Molecular Formula: C17H23ClN2O3

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H23ClN2O3
Molecular Weight 338.8 g/mol
IUPAC Name benzyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C17H23ClN2O3/c1-2-19(12-15-9-6-10-20(15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1
Standard InChI Key MAKPTIDHCISKEQ-HNNXBMFYSA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
SMILES CCN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2

Introduction

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, a chloroacetyl group, and a carbamic acid moiety, making it structurally intriguing for various chemical reactions and biological activities. It can be classified as an alkaloid due to its nitrogen-containing structure and falls under the category of carbamate esters, known for their diverse biological activities, including enzyme inhibition and neuroactivity.

Synthesis

The synthesis of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves several steps, often starting with the modification of existing pyrrolidine derivatives. The reactions are generally carried out under controlled conditions, utilizing solvents such as dichloromethane or tetrahydrofuran. Catalysts or bases may be employed to facilitate acylation and carbamate formation. Monitoring the reaction progress through techniques like thin-layer chromatography is common to ensure completion.

Comparison with Analogues

Comparing [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester with its analogues can provide insights into its unique properties:

CompoundUnique Features
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl esterChloroacetyl group, carbamic acid moiety
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl esterTert-butyl ester instead of benzyl ester
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl esterEnantiomeric form, potentially different biological activities

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